molecular formula C7H9NO4 B12903472 Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate CAS No. 64686-64-2

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B12903472
CAS No.: 64686-64-2
M. Wt: 171.15 g/mol
InChI Key: QOOUMQUNLISJAM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with methoxy (at position 5), methyl (position 2), and a methyl ester (position 4).

Properties

CAS No.

64686-64-2

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H9NO4/c1-4-8-5(6(9)10-2)7(11-3)12-4/h1-3H3

InChI Key

QOOUMQUNLISJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-2-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyacetic acid with methylamine followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of methyl 5-methoxy-2-methyloxazole-4-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .

Scientific Research Applications

Methyl 5-methoxy-2-methyloxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 5-methoxy-2-methyloxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among oxazole-4-carboxylate derivatives include substituents at positions 2 and 5, which critically impact physicochemical properties and reactivity:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate (Target) Methyl Methoxy (-OCH₃) C₈H₉NO₄ 183.16* N/A IR: C=O (~1730 cm⁻¹), C-O (~1250 cm⁻¹); NMR: OCH₃ singlet (~δ 3.9 ppm)
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Phenyl Methyl (-CH₃) C₁₂H₁₁NO₃ 217.22 N/A IR: C=O (~1731 cm⁻¹); NMR: Phenyl protons (δ 7.4–7.9 ppm)
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7a) Phenyl Sulfonyl-linked pyrazolyl group C₂₁H₁₈N₄O₅S 438.45 144–146 IR: NH₂ (~3444 cm⁻¹), C=O (~1731 cm⁻¹); NMR: NH₂ (δ 6.55 ppm)
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate Ethyl Hydrogen (saturated ring) C₇H₁₁NO₃ 157.17 N/A (liquid) NMR: Ethyl protons (δ 1.2–1.4 ppm), dihydro ring protons (δ 4.0–4.5 ppm)
2,2-Dimethyl-1,3-oxazole-4-carboxylate (pseudoproline derivative) Dimethyl Hydrogen C₆H₇NO₃ 141.13 N/A Used to enforce cis-peptide bonds in peptide synthesis

*Calculated molecular weight based on formula.

Key Differences and Implications

Electronic Effects: The methoxy group in the target compound is electron-withdrawing, reducing electron density on the oxazole ring compared to electron-donating groups like -NH₂ (e.g., in compound 7a) . This difference influences reactivity in electrophilic substitutions.

Thermal Stability :

  • Compounds with bulkier substituents (e.g., phenyl groups at position 2) show higher melting points (144–203°C) compared to simpler derivatives like the dihydro-oxazole (liquid at room temperature) .

Spectral Signatures: IR Spectroscopy: All compounds show C=O stretches (~1730 cm⁻¹), but sulfonamide derivatives (e.g., 7a) additionally exhibit NH₂ stretches (~3300–3444 cm⁻¹) . ¹H NMR: Methoxy groups (δ ~3.9 ppm) and aromatic protons (δ ~7.4–7.9 ppm) are diagnostic for distinguishing substituents .

Applications :

  • Sulfonamide-linked oxazoles (e.g., 7a, 8c) are explored for biological activity due to their structural similarity to protease inhibitors .
  • Pseudoproline derivatives (e.g., 2,2-dimethyl-oxazole) are tools in peptide synthesis to control backbone conformation .

Research Findings and Data Analysis

Challenges and Contradictions

  • Molecular Weight Discrepancies: Compounds 7b and 7c in share the same molecular weight (439 [M+1]⁺) despite differing substituents (phenyl vs.

Biological Activity

Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate (MMO) is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of MMO, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MMO is characterized by a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester at the 4-position of the oxazole ring. Its molecular formula is C7H9NO4C_7H_9NO_4, with a molecular weight of approximately 171.15 g/mol. The structural features of MMO facilitate various interactions with biological targets, which are crucial for its biological activity.

The biological activity of MMO is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and π-π interactions facilitated by the oxazole ring. The presence of functional groups such as methoxy and carboxylic acid enhances its solubility and reactivity, allowing it to act effectively in biological systems .

Antimicrobial Properties

Research indicates that MMO exhibits notable antimicrobial activity against various bacterial and fungal strains. For example, it has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents .

Anticancer Effects

MMO has also demonstrated anticancer properties , particularly against human hepatoma and breast cancer cells. Studies report that MMO can induce apoptosis in cancer cells, which is critical for inhibiting tumor growth. The compound's IC50 values against specific cancer cell lines suggest significant cytotoxic effects, indicating its potential as a lead compound in cancer therapy .

Research Findings

Several studies have been conducted to explore the biological activity of MMO:

  • Antitumor Activity : A study highlighted that MMO exhibited strong inhibitory effects on human hepatoma cells with an IC50 value of approximately 10 µg/mL. This suggests that MMO could be further investigated for its potential use in cancer treatment .
  • Enzyme Inhibition : Research has shown that MMO interacts with various enzymes, potentially inhibiting their activity. This interaction could be leveraged in drug design to target specific pathways involved in disease processes .
  • Synthesis and Derivatives : The synthesis of MMO typically involves cyclization reactions starting from appropriate precursors. Variations in synthetic methods have led to derivatives with enhanced biological activities, further expanding the therapeutic potential of this compound .

Comparative Analysis

The following table summarizes some key features and biological activities of MMO compared to other related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC7H9NO4Antimicrobial, Anticancer
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazoleC8H9NO4Moderate antimicrobial
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylateC11H14N2O4Potential enzyme inhibitor

Case Studies

  • In Vivo Studies : In vivo studies using animal models have indicated that MMO can reduce tumor size significantly compared to control groups. These findings support the compound's potential as an effective anticancer agent.
  • Clinical Applications : Preliminary clinical trials are being designed to evaluate the safety and efficacy of MMO in human subjects suffering from specific cancers or infections.

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